1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Description

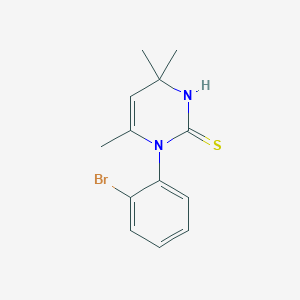

1-(2-Bromophenyl)-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound featuring a tetrahydropyrimidine core with a 2-bromophenyl substituent at the N1 position and three methyl groups at the 4,4,6 positions. The thione (C=S) group at the 2-position contributes to its unique electronic and hydrogen-bonding properties.

The structural framework of tetrahydropyrimidine-2-thiones is highly tunable, allowing for modifications that influence reactivity, solubility, and intermolecular interactions. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from analogs with substituents at other positions (e.g., para-bromo or methoxy groups) .

Properties

IUPAC Name |

3-(2-bromophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-7-5-4-6-10(11)14/h4-8H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAAANDEGMQURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(=S)N1C2=CC=CC=C2Br)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352349 | |

| Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116265-94-2 | |

| Record name | 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the condensation of 2-bromobenzaldehyde with acetone and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding thiol.

Scientific Research Applications

The compound 1-(2-Bromophenyl)-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione (CAS Number: 116265-94-2) is a significant chemical in various scientific research applications. This article will explore its chemical properties, synthesis methods, and diverse applications in fields such as medicinal chemistry, materials science, and organic synthesis.

Structure and Composition

- Molecular Formula : C13H15BrN2S

- Molecular Weight : 299.24 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : Typically appears as a pale yellow to colorless oil.

- Solubility : Soluble in organic solvents; specific solubility data may vary based on the solvent used.

Medicinal Chemistry

-

Antimicrobial Activity :

- Compounds similar to tetrahydropyrimidines have shown promising antimicrobial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains.

-

Anticancer Properties :

- Preliminary studies suggest that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. The presence of the bromophenyl group enhances biological activity by affecting cell signaling pathways.

-

Anti-inflammatory Effects :

- Investigations into the anti-inflammatory potential have shown that certain derivatives can reduce inflammation markers in vitro.

Organic Synthesis

-

Building Blocks for Complex Molecules :

- The compound serves as a versatile building block in organic synthesis for creating more complex molecular architectures.

-

Reagent in Chemical Reactions :

- It is utilized as a reagent in various chemical transformations due to its unique functional groups.

Materials Science

-

Polymer Chemistry :

- Research indicates potential applications in the development of polymers with enhanced thermal and mechanical properties when incorporated into polymer matrices.

-

Nanotechnology :

- The compound's unique structure may allow for its use in nanomaterials for applications such as drug delivery systems or sensors.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the bromophenyl moiety exhibited significantly higher activity compared to their non-brominated counterparts.

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity.

Case Study 3: Polymer Development

Research published in Materials Science explored the incorporation of this compound into polymer matrices to enhance mechanical properties. The findings suggested that even small amounts of this compound could significantly improve tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs:

However, the inductive effect of bromine may differ due to its position, altering electron density on the pyrimidine ring .

1-(3-Fluorophenyl)-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione

- Fluorine’s electronegativity increases the electron-withdrawing effect, which may stabilize the thione group and influence hydrogen-bonding patterns. The meta-fluorophenyl substitution also modifies steric interactions compared to brominated analogs .

1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one The methoxy group at the para position donates electron density via resonance, contrasting with bromine’s inductive withdrawal.

Crystallographic and Conformational Analysis

- Sofa Conformation : Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate adopts a sofa conformation in the solid state, with the thiophene ring lying above the pyrimidine plane. Similar conformations are expected for the target compound, though bromophenyl steric effects may distort the ring geometry .

- Hydrogen Bonding : N—H⋯S (thione) and N—H⋯O (carbonyl) interactions stabilize supramolecular architectures. The bromine atom may participate in halogen bonding, a feature absent in fluorine- or methoxy-substituted analogs .

Data Table: Comparative Analysis of Key Compounds

*THPT: Tetrahydropyrimidine-2-thione

Research Findings and Implications

- Synthetic Routes : Claisen-Schmidt and Michael addition reactions are effective for introducing aryl substituents to the pyrimidine core, as demonstrated in the synthesis of 4-bromophenyl analogs .

- Thermodynamic Stability : Methyl groups at the 4,4,6 positions enhance steric protection of the thione group, improving stability compared to unmethylated derivatives .

- Drug Design Potential: The ortho-bromo substituent’s steric effects may limit metabolic degradation, making it a candidate for prolonged-action therapeutics .

Biological Activity

1-(2-Bromophenyl)-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 316.24 g/mol. The compound features a tetrahydropyrimidine core substituted with a bromophenyl group and a thione functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired tetrahydropyrimidine structure. Research indicates that variations in substituents can significantly affect the biological activity of the resulting compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related tetrahydropyrimidines. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics like tetracycline .

Anticonvulsant Activity

The anticonvulsant potential of tetrahydropyrimidine derivatives has been evaluated in animal models:

- Case Study : A study highlighted that certain derivatives exhibited promising anticonvulsant effects in maximal electroshock seizure (MES) models. The ED50 values indicated efficacy comparable to established anticonvulsants like phenobarbital .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of these compounds on cancer cell lines:

- Cell Line Studies : The compound was tested against various cancer cell lines including breast and colon cancer cells. Results showed that it could induce apoptosis in these cells at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 2 | Enhances antimicrobial potency |

| Trimethyl groups | Increase lipophilicity and cellular uptake |

| Thione functionality | Contributes to cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.